molecular formula C24H35N3O B129683 4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole CAS No. 150403-75-1

4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole

Cat. No. B129683
M. Wt: 381.6 g/mol
InChI Key: ARFOHNLJURYATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, commonly known as CTI, is a novel chemical compound that has been studied for its potential applications in scientific research. CTI is a synthetic derivative of the naturally occurring hallucinogenic compound, tryptamine. It has been found to have a unique chemical structure that offers a range of potential benefits for scientific research.

Mechanism Of Action

CTI acts as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogenic compounds. This receptor is involved in the modulation of a range of physiological and psychological processes, including mood, perception, and cognition. By acting as a partial agonist at this receptor, CTI is able to selectively modulate the activity of specific brain regions, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

CTI has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in cognitive function. These effects are thought to be mediated by the selective modulation of specific brain regions, including the prefrontal cortex and the amygdala.

Advantages And Limitations For Lab Experiments

One of the key advantages of CTI for use in scientific research is its unique mechanism of action. By selectively modulating specific brain regions, CTI is able to produce a range of effects that are not seen with other compounds. However, there are also some limitations to the use of CTI in lab experiments, including the need for specialized equipment and expertise to carry out the synthesis and handling of the compound.

Future Directions

There are a range of potential future directions for research on CTI, including the development of new and more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its effects on different brain regions and in different experimental settings. Additionally, the use of CTI in combination with other compounds may lead to new insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.

Synthesis Methods

The synthesis of CTI involves the condensation of tryptamine with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylcarbamoyl)ethyltryptamine. This intermediate is then reacted with isopropylmagnesium chloride to form the final product, CTI. The synthesis of CTI is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

CTI has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and psychopharmacology. It has been found to have a unique mechanism of action that makes it particularly useful for studying the effects of hallucinogenic compounds on the brain.

properties

CAS RN

150403-75-1

Product Name

4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole

Molecular Formula

C24H35N3O

Molecular Weight

381.6 g/mol

IUPAC Name

N-cyclohexyl-3-[methyl-(1-propan-2-yl-4,5-dihydro-3H-benzo[cd]indol-4-yl)amino]propanamide

InChI

InChI=1S/C24H35N3O/c1-17(2)27-16-19-15-21(14-18-8-7-11-22(27)24(18)19)26(3)13-12-23(28)25-20-9-5-4-6-10-20/h7-8,11,16-17,20-21H,4-6,9-10,12-15H2,1-3H3,(H,25,28)

InChI Key

ARFOHNLJURYATK-UHFFFAOYSA-N

SMILES

CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4

Canonical SMILES

CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4

synonyms

4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole
4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, (S)-isomer
4-CCEMA-ITBI

Origin of Product

United States

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